molecular formula C28H58O3 B14268586 1,2-Propanediol, 3-(pentacosyloxy)- CAS No. 140160-20-9

1,2-Propanediol, 3-(pentacosyloxy)-

Cat. No.: B14268586
CAS No.: 140160-20-9
M. Wt: 442.8 g/mol
InChI Key: DMTCXVVOISAOIM-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(pentacosyloxy)-: is a chemical compound that belongs to the class of glycols. Glycols are alcohols with two hydroxyl groups on adjacent carbon atoms. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a pentacosyloxy group. It is a colorless, viscous liquid that is miscible with water, acetone, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(pentacosyloxy)- can be synthesized through the reaction of 1,2-propanediol with pentacosyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .

Industrial Production Methods: Industrial production of 1,2-propanediol, 3-(pentacosyloxy)- involves the reaction of propene with hydrogen peroxide in the presence of a catalyst mixture comprising a phase transfer catalyst and a heteropolytungstate. The reaction is carried out in a liquid mixture comprising an aqueous phase with a maximum pH of 6 and an organic phase. The product is then separated and purified .

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol, 3-(pentacosyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Propanediol, 3-(pentacosyloxy)- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-propanediol, 3-(pentacosyloxy)- involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and membrane proteins .

Comparison with Similar Compounds

Uniqueness: 1,2-Propanediol, 3-(pentacosyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific interactions with lipid bilayers and hydrophobic environments .

Properties

CAS No.

140160-20-9

Molecular Formula

C28H58O3

Molecular Weight

442.8 g/mol

IUPAC Name

3-pentacosoxypropane-1,2-diol

InChI

InChI=1S/C28H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29/h28-30H,2-27H2,1H3

InChI Key

DMTCXVVOISAOIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)O

Origin of Product

United States

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